N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide
Description
Properties
IUPAC Name |
(3Z)-3-amino-N-(4-chlorophenyl)-3-hydroxyiminopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRCGWOSLOTALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=NO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C/C(=N/O)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide typically involves the reaction of 4-chloroaniline with suitable reagents to introduce the hydroxyamino and iminopropanamide functionalities. One common method involves the condensation of 4-chloroaniline with glyoxal, followed by reduction and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and zinc oxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide involves its interaction with specific molecular targets. The hydroxyamino and iminopropanamide groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar in structure but lacks the hydroxyamino and iminopropanamide functionalities.
4-Chlorophenylhydrazine hydrochloride: Contains a chlorophenyl group but differs in the presence of a hydrazine moiety.
Uniqueness
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is unique due to its combination of hydroxyamino and iminopropanamide groups, which confer distinct chemical reactivity and potential biological activities .
Biological Activity
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a chlorophenyl group, a hydroxyamino group, and an iminopropanamide moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H12ClN3O |
| Molecular Weight | 229.68 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloroaniline with glyoxal under controlled conditions, followed by reduction to introduce the hydroxyamino functionality. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels suitable for biological testing .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyamino and iminopropanamide groups can form hydrogen bonds with enzymes or receptors, influencing various biochemical pathways. This interaction may lead to modulation of enzyme activity, impacting processes such as cell signaling and metabolism .
Case Studies
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial properties of this compound, it was tested against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A preclinical trial evaluated the effects of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects with an IC50 value of 25 µM, indicating its potential as a lead compound for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzoyl chlorides and amines. For example, describes a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride under anhydrous conditions, catalyzed by triethylamine. Key steps include:
- Purification via recrystallization (e.g., ethanol/water mixtures).
- Characterization using -NMR and -NMR to confirm amide bond formation and substituent positions .
- Key Parameters : Reaction temperature (20–25°C), solvent choice (dichloromethane or THF), and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for yields >70% .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Multi-technique validation is required:
- X-ray crystallography (e.g., ) confirms bond angles (e.g., C—C—N—C torsion angles) and hydrogen-bonding networks (N—H⋯O interactions).
- Mass spectrometry (LC/MS) verifies molecular weight (e.g., [M+H] peaks).
- Spectroscopic analysis (UV-Vis, IR) identifies functional groups like the hydroxyamino moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Case Study : highlights antimicrobial activity against S. aureus (MIC = 8 µg/mL), but another study may report lower efficacy.
- Methodological Approach :
- Assay standardization : Control variables like bacterial strain, growth phase, and solvent (DMSO vs. aqueous buffers).
- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting results .
- Dose-response curves : Replicate experiments with triplicate samples and statistical analysis (e.g., ANOVA with p < 0.05) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., CYP11B1 in ). Parameters include grid box size (20 ų) and Lamarckian genetic algorithms.
- QM/MM simulations : Analyze electronic interactions (e.g., charge transfer between hydroxyamino groups and heme iron in cytochrome P450) .
- Validation : Compare predicted binding affinities with experimental IC values .
Q. How do structural analogs influence the design of derivatives with enhanced stability?
- Data-Driven Approach :
- Similarity indexing : Compare with analogs like N-(4-Cyano-3-trifluoromethylphenyl)-methacrylamide (Similarity Index = 0.63) using Tanimoto coefficients .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic stability of the iminopropanamide group .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating this compound’s mechanism of action?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC against targets like steroid 11-β-hydroxylase (CYP11B1) using fluorogenic substrates .
- Cell-based models : Use HEK293 cells transfected with target receptors to study intracellular signaling (e.g., cAMP modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
